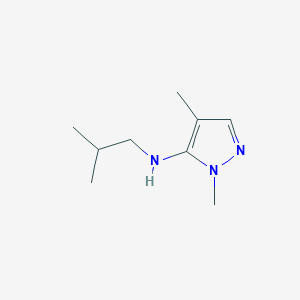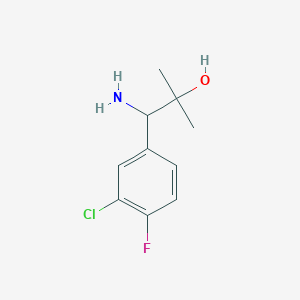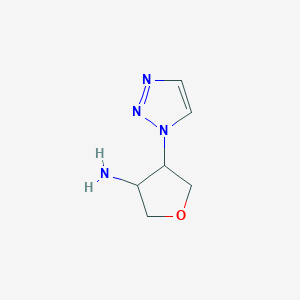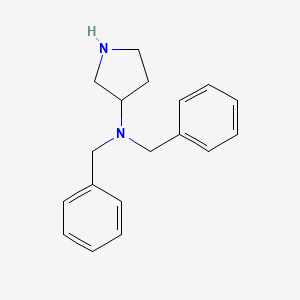
Diammonium dodecanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium dodecanedioic acid, also known as 1,10-decanedicarboxylic acid diammonium salt, is a chemical compound with the formula NH4OOC(CH2)10COONH4. It is a diammonium salt of dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Diammonium dodecanedioic acid can be synthesized through the neutralization of dodecanedioic acid with ammonia. The reaction typically involves dissolving dodecanedioic acid in water and then adding an aqueous solution of ammonia until the pH reaches a neutral level. The reaction can be represented as follows:
C12H22O4+2NH3→NH4OOC(CH2)10COONH4
Industrial Production Methods
Industrial production of dodecanedioic acid, the precursor to this compound, involves several steps. Traditionally, it is produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene through cyclotrimerization, followed by hydrogenation to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone, which is then oxidized to the diacid using nitric acid . An alternative route involves the ozonolysis of cyclododecene .
化学反应分析
Types of Reactions
Diammonium dodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: The ammonium ions can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with metal salts can replace ammonium ions with metal cations.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Metal dodecanedioates.
科学研究应用
Diammonium dodecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
作用机制
The mechanism by which diammonium dodecanedioic acid exerts its effects depends on its application. In chemical synthesis, it acts as a source of dodecanedioic acid, which can undergo further reactions. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and context.
相似化合物的比较
Diammonium dodecanedioic acid can be compared with other similar compounds, such as:
Diammonium adipate: A six-carbon dicarboxylic acid diammonium salt.
Diammonium sebacate: A ten-carbon dicarboxylic acid diammonium salt.
Diammonium azelate: A nine-carbon dicarboxylic acid diammonium salt.
Uniqueness
This compound is unique due to its twelve-carbon chain, which provides specific properties such as higher melting point and increased hydrophobicity compared to shorter-chain dicarboxylic acid salts .
属性
分子式 |
C12H30N2O4+2 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC 名称 |
diazanium;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3/p+2 |
InChI 键 |
GPEVMRFAFMVKHK-UHFFFAOYSA-P |
规范 SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)

![5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentan-1-amine](/img/structure/B11728589.png)


![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)




![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
